
1-(m-Astatobenzyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(m-Astatobenzyl)guanidine, also known as this compound, is a useful research compound. Its molecular formula is C8H10AtN3 and its molecular weight is 359.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Efficacy in Preclinical Studies
Preclinical studies have demonstrated that [211At]MABG exhibits potent antitumor effects against malignant pheochromocytoma and neuroblastoma. In various murine models, [211At]MABG showed significant tumor regression compared to traditional therapies like [131I]MIBG, particularly in cases of disseminated disease where small clusters of cancer cells are present . The cytotoxicity of [211At]MABG was found to be approximately 1,400 times higher than that of [131I]MIBG in neuroblastoma cell lines, highlighting its potential as a more effective treatment option .
Current Clinical Trials
As of 2024, ongoing clinical trials are assessing the safety and efficacy of [211At]MABG in patients with pheochromocytoma or paraganglioma (PPGL). These trials aim to establish the maximum tolerated dose (MTD) and evaluate dose-limiting toxicities (DLT) associated with the treatment . The preliminary results indicate a favorable safety profile, with patients tolerating doses up to 2.6 MBq/kg without significant adverse effects .
Pharmacokinetics and Biodistribution
Studies have shown that the biodistribution of [211At]MABG is similar to that of [131I]MIBG, with significant accumulation in target organs such as the heart and adrenals . This characteristic is crucial for maximizing therapeutic effects while minimizing systemic exposure.
Comparative Analysis with Other Radiotherapeutics
Property | [211At]MABG | [131I]MIBG |
---|---|---|
Radiation Type | Alpha particles | Beta particles |
Half-life | 7.2 hours | 8 days |
Cytotoxicity | Higher (1400x) | Lower |
Targeting Mechanism | Norepinephrine transporter | Norepinephrine transporter |
Clinical Use | Neuroblastoma, PPGL | Neuroblastoma |
Case Study: Efficacy in Neuroblastoma
In a study involving murine xenograft models of neuroblastoma, treatment with [211At]MABG resulted in marked tumor regression and prolonged survival compared to control groups receiving no treatment or treatment with beta-emitting isotopes . The study highlighted the potential for this agent to overcome limitations faced by existing therapies.
Case Study: Safety Profile in Human Trials
Initial results from ongoing clinical trials indicate that patients receiving [211At]MABG tolerate the treatment well, with manageable side effects similar to those observed with other radionuclide therapies . This safety profile is critical as it supports the continued development and potential approval for clinical use.
Eigenschaften
CAS-Nummer |
127367-45-7 |
---|---|
Molekularformel |
C8H10AtN3 |
Molekulargewicht |
359.17 g/mol |
IUPAC-Name |
[3-[(diaminomethylideneamino)methyl]phenyl](211At)astatine-211 |
InChI |
InChI=1S/C8H10AtN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9+1 |
InChI-Schlüssel |
IYQVCXUVFGAHEZ-QBZHADDCSA-N |
SMILES |
C1=CC(=CC(=C1)[At])CN=C(N)N |
Isomerische SMILES |
C1=CC(=CC(=C1)[211At])CN=C(N)N |
Kanonische SMILES |
C1=CC(=CC(=C1)[At])CN=C(N)N |
Synonyme |
1-(3-astatobenzyl)guanidine 1-(m-astatobenzyl)guanidine 211At-MABG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.